molecular formula CuSCN<br>CCuNS B098962 Copper(I) thiocyanate CAS No. 18223-42-2

Copper(I) thiocyanate

Cat. No.: B098962
CAS No.: 18223-42-2
M. Wt: 121.63 g/mol
InChI Key: PDZKZMQQDCHTNF-UHFFFAOYSA-M
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Description

Copper(I) thiocyanate, also known as cuprous thiocyanate, is a coordination polymer with the chemical formula CuSCN. It is an air-stable, white solid that is used as a precursor for the preparation of other thiocyanate salts. The compound is known for its unique structural properties, featuring copper in a characteristic tetrahedral coordination geometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(I) thiocyanate can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve the reduction of copper(II) salts in aqueous solutions, followed by precipitation and purification processes to obtain the desired product .

Biological Activity

Copper(I) thiocyanate (CuSCN) has garnered attention in various fields due to its unique properties and biological activities. This article delves into the biological mechanisms, applications, and research findings related to CuSCN, with a focus on its enzymatic roles, toxicity profiles, and potential therapeutic applications.

Overview of this compound

This compound is an inorganic compound that serves as a precursor in various chemical reactions and has applications in electronics and biochemistry. Its ability to act as a catalyst in biological systems is of particular interest, especially concerning its role in enzymatic reactions involving thiocyanate degradation.

Enzymatic Function

Recent studies have identified copper-containing enzymes that utilize CuSCN in their catalytic processes. One notable enzyme is thiocyanate dehydrogenase (TcDH), which catalyzes the conversion of thiocyanate to cyanate and elemental sulfur. This reaction is facilitated by a trinuclear copper center within the enzyme, which allows for two-electron oxidation without the need for oxygen as a cosubstrate. The mechanism of action involves:

  • Copper Coordination : The enzyme's activity is significantly influenced by the presence of copper ions, which are essential for maintaining its structural integrity and catalytic function. Experimental data indicate that each enzyme subunit can bind multiple copper ions, enhancing its activity (Table 1) .
  • Substrate Specificity : TcDH shows a marked preference for thiocyanate over other sulfur-containing substrates, indicating a specialized role in sulfur metabolism within certain bacterial species .

Toxicological Profile

While CuSCN exhibits beneficial biological activities, it also poses potential toxicity risks. Toxicological assessments have revealed:

  • Acute Toxicity : The acute oral LD50 for rats is greater than 5000 mg/kg, indicating low toxicity under acute exposure conditions. Similarly, dermal and inhalation toxicity assessments show no significant hazards .
  • Chronic Effects : Long-term exposure studies suggest that repeated ingestion can lead to kidney damage and liver inflammation at higher doses, with a No Observed Adverse Effect Level (NOAEL) established at 16.3 mg/kg body weight per day .

Case Study: Thiocyanate Degradation

A pivotal study focused on the purification and characterization of TcDH from Thioalkalivibrio species demonstrated the enzyme's efficacy in degrading thiocyanate under various conditions. Key findings include:

  • Enzyme Activation : The activation of TcDH by Cu+ ions was shown to increase thiocyanate consumption rates significantly, supporting the hypothesis that copper ions enhance enzyme stability and activity (Table 2) .
  • Growth Conditions : Bacterial strains exhibiting higher growth rates in copper-enriched media also showed increased levels of TcDH production, further linking copper availability to enzymatic activity .

Applications in Biotechnology

The unique properties of CuSCN have led to its exploration in various biotechnological applications:

  • Organic Electronics : CuSCN is utilized as a hole transport material in organic semiconductor devices due to its efficient charge transport properties .
  • Antimicrobial Properties : Preliminary studies indicate that CuSCN exhibits antimicrobial activity against various pathogens, suggesting potential applications in biomedical fields .

Data Tables

Study Enzyme Copper Binding Thiocyanate Conversion Rate Toxicity Level (LD50)
TcDH3 Cu ions/subunitIncreased with Cu+ activation>5000 mg/kg
N/AN/AN/A>2000 mg/kg dermal
Parameter Value
NOAEL (Oral)16.3 mg/kg/day
Acute Dermal LD50>2000 mg/kg
Acute Inhalation LC50>5.86 mg/L

Properties

IUPAC Name

copper(1+);thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNS.Cu/c2-1-3;/h3H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKZMQQDCHTNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuSCN, CCuNS
Record name copper(I) thiocyanate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Copper(I)_thiocyanate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS]
Record name Thiocyanic acid, copper(1+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cuprous thiocyanate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20469
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CAS No.

1111-67-7
Record name Thiocyanic acid, copper(1+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copper thiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(I) thiocyanate

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